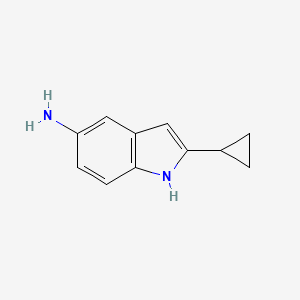

2-cyclopropyl-1H-indol-5-amine

Description

Contextualization within Indole (B1671886) Chemistry and its Derivatives

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. semanticscholar.orgbohrium.comirjmets.com Its derivatives are of immense interest due to their widespread presence in biologically active natural products and synthetic pharmaceuticals. nih.govmdpi.commdpi.com

Significance of the Indole Scaffold in Chemical Biology and Synthetic Chemistry

The indole nucleus is a fundamental structural motif found in a vast array of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin (B10506) and melatonin, and numerous alkaloids with potent pharmacological activities. bohrium.comirjmets.comnih.govnih.gov This prevalence has established the indole scaffold as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.govnih.govnih.gov Consequently, indole derivatives are central to drug discovery efforts, with applications ranging from anti-inflammatory agents to anticancer drugs. nih.govmdpi.comresearchgate.net In synthetic chemistry, the rich reactivity of the indole ring provides a versatile platform for the construction of complex molecular architectures. semanticscholar.orgresearchgate.net

Overview of Functionalized Indoles as Privileged Scaffolds in Research

Functionalized indoles, those bearing various substituents on the indole core, are a primary focus of research. mdpi.commdpi.com The introduction of different functional groups allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the development of compounds with enhanced biological activity and specificity. nih.govacs.org For instance, the 2-arylindole scaffold has shown promise in the development of fungicides. acs.org The ability to strategically modify the indole ring at various positions makes it a highly adaptable and privileged scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. nih.gov

Structural Distinctiveness of 2-Cyclopropyl-1H-indol-5-amine

The structure of this compound is characterized by two key functional groups that impart unique properties to the molecule: a cyclopropyl (B3062369) group at the 2-position and an amino group at the 5-position.

Importance of the Cyclopropyl Substituent in Organic Synthesis and Mechanistic Bioactivity

The cyclopropyl group is a three-membered carbocyclic ring that possesses significant ring strain. fiveable.meresearchgate.net This strain results in unique electronic properties, including partial double-bond character, which influences the reactivity of the molecule. fiveable.me In medicinal chemistry, the incorporation of a cyclopropyl group can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. unl.pthyphadiscovery.com It can also constrain the conformation of a molecule, potentially locking it into a bioactive conformation and thereby increasing its potency. unl.pt The cyclopropyl moiety is found in numerous FDA-approved drugs and is a valuable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. hyphadiscovery.comlongdom.org

Role of the 5-Amino Group in Indole Reactivity and Derivatization Research

The presence of a 5-amino group on the indole ring significantly influences its chemical reactivity. The amino group is an electron-donating group, which can affect the electron density of the aromatic system and direct the course of further chemical transformations. This functional group provides a key handle for derivatization, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and arylation. This versatility is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. nih.gov

Historical Perspective on Indole Synthesis and Functionalization Relevant to the Compound Class

The synthesis of indoles has a rich history dating back to the 19th century. semanticscholar.orgwikipedia.org Over the years, numerous methods have been developed to construct the indole core and to introduce functional groups at various positions.

One of the earliest and most well-known methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgbyjus.comtcichemicals.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an aldehyde or ketone. wikipedia.orgbyjus.com While versatile, the synthesis of indole itself can be challenging with this method, though it is widely used for preparing substituted indoles. wikipedia.org

In more recent times, transition metal-catalyzed reactions have revolutionized indole synthesis. The Larock indole synthesis , first reported in 1991, utilizes a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgrsc.orgub.edusynarchive.com This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.orgnih.gov

The Hegedus indole synthesis is another palladium-mediated method that involves the oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgthieme-connect.com This reaction has proven useful in the synthesis of various heterocyclic compounds, including indoles. thieme-connect.com

For the functionalization of the indole ring, particularly the introduction of amino groups, the Buchwald-Hartwig amination has become a powerful tool. ursinus.eduorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. ursinus.edulibretexts.org This method has been successfully applied to the amination of unprotected indoles, providing a direct route to amino-substituted indole derivatives. ursinus.edursc.org

Research Scope and Objectives for this compound Studies

The primary research objective for utilizing this compound is its application as a foundational scaffold in drug discovery programs, particularly targeting infectious diseases and neurological disorders. The strategic combination of its structural elements makes it an attractive starting point for creating libraries of novel compounds to be screened for biological activity.

A significant focus of research has been in the development of agents against neglected tropical diseases. For instance, in the search for new treatments for Chagas disease, caused by the protozoan Trypanosoma cruzi, medicinal chemists have used this indole derivative as a core structure. acs.org Structure-activity relationship (SAR) studies identified that small, aliphatic, electron-donating groups, such as a cyclopropyl substituent at the 5-position of the indole, were favorable for achieving moderate to good potency against the parasite. acs.org The objective of such research is to systematically modify the this compound core to optimize potency, improve metabolic stability, and enhance solubility, with the ultimate goal of identifying a lead compound for preclinical development. acs.org

Another key area of investigation involves the synthesis of novel inhibitors for viral enzymes. The indole scaffold is a known pharmacophore in the design of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Research has been directed at designing 2-cyclopropyl indole derivatives that can effectively occupy hydrophobic pockets in the enzyme's binding site. The objective is to create compounds that establish crucial hydrogen bonding interactions with key amino acid residues, such as Lys101, leading to potent inhibition of HIV replication. nih.gov

Furthermore, the broader class of indole cyclopropylamines has been explored for its potential as selective serotonin reuptake inhibitors (SSRIs). acs.org The research objective in this context is to design conformationally restricted molecules that show high affinity and selectivity for the human serotonin transporter (hSERT). Studies aim to determine the optimal stereochemistry of the cyclopropane (B1198618) ring and the substitution pattern on the indole nucleus to maximize potency and selectivity, with the goal of developing new therapeutics for depression and other neurological conditions. acs.org

In essence, the research scope for this compound is centered on its role as a versatile chemical building block. The overarching objective is to leverage its unique structural and electronic properties to construct novel, potent, and selective molecules for a range of therapeutic targets, from infectious disease agents to central nervous system proteins.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-1H-indol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWGARJMIORRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306845 | |

| Record name | 2-Cyclopropyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952664-86-7 | |

| Record name | 2-Cyclopropyl-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952664-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropyl 1h Indol 5 Amine and Analogues

Foundational Indole (B1671886) Synthesis Approaches

Classic methods for indole synthesis have been adapted over more than a century to accommodate a wide variety of substituents. The Fischer and Bartoli indole syntheses are two such foundational pillars, each offering distinct pathways to the indole core.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. quimicaorganica.orgalfa-chemistry.com For the synthesis of a 2-cyclopropyl-substituted indole, the key carbonyl component would be cyclopropyl (B3062369) methyl ketone. This would react with a substituted phenylhydrazine (B124118), in this case, a derivative of 4-aminophenylhydrazine, under acidic conditions to form the target indole.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical jk-sci.comjk-sci.com-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

While direct examples of the synthesis of 2-cyclopropyl-1H-indol-5-amine via the Fischer method are not prevalent in the literature, the synthesis of structurally related indoles demonstrates its feasibility. For instance, the reaction of various substituted phenylhydrazines with isopropyl methyl ketone has been reported to yield 2,3,3-trimethylindolenines, showcasing the use of ketones with small alkyl groups. nih.gov The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the reaction conditions, including the acidity of the medium. thermofisher.com

Table 1: Key Features of the Fischer Indole Synthesis for 2-Cyclopropylindole Analogues

| Feature | Description | Reference |

| Key Reactants | Substituted phenylhydrazine (e.g., 4-aminophenylhydrazine derivative) and a ketone (e.g., cyclopropyl methyl ketone). | quimicaorganica.org |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). | wikipedia.org |

| Mechanism | Involves hydrazone formation, tautomerization, jk-sci.comjk-sci.com-sigmatropic rearrangement, cyclization, and ammonia elimination. | wikipedia.org |

| Adaptations | The Buchwald modification allows for a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. | wikipedia.org |

Bartoli Indole Synthesis and Related Methods

The Bartoli indole synthesis provides a powerful route to 7-substituted indoles, a class of compounds often difficult to access through other methods. wikipedia.orgonlineorganicchemistrytutor.com The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. jk-sci.comname-reaction.com To synthesize a 5-aminoindole (B14826) derivative, a suitably protected nitroaniline would serve as the starting material. For a 2-cyclopropylindole, a cyclopropyl-substituted vinyl Grignard reagent would be necessary.

The mechanism is initiated by the attack of the Grignard reagent on the nitro group, which, after a series of steps, leads to a jk-sci.comjk-sci.com-sigmatropic rearrangement. jk-sci.com This is followed by cyclization and subsequent aromatization to furnish the indole core. onlineorganicchemistrytutor.com A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitro group, which is believed to facilitate the crucial sigmatropic rearrangement. wikipedia.org

The application of the Bartoli synthesis has been extended to the preparation of various functionalized indoles, including amino-substituted derivatives. researchgate.net This suggests the potential for synthesizing 5-aminoindoles, provided a suitable ortho-substituted and protected 4-nitroaniline (B120555) is used as the precursor. The protecting group on the amino functionality would need to be stable to the Grignard reagent and readily removable in a subsequent step.

Table 2: Key Aspects of the Bartoli Indole Synthesis for 5-Aminoindole Analogues

| Feature | Description | Reference |

| Key Reactants | Ortho-substituted nitroarene (e.g., a protected 2-substituted-4-nitroaniline) and a vinyl Grignard reagent. | jk-sci.comname-reaction.com |

| Stoichiometry | Typically requires three equivalents of the Grignard reagent when starting from a nitroarene. | wikipedia.org |

| Scope | Particularly effective for the synthesis of 7-substituted indoles. Can be adapted for other substitution patterns. | wikipedia.orgresearchgate.net |

| Key Requirement | An ortho-substituent on the nitroarene is generally necessary for good yields. | wikipedia.org |

Transition-Metal Catalyzed Cyclization and Annulation Strategies

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct complex heterocyclic frameworks with high efficiency and selectivity. Palladium, copper, rhodium, and nickel catalysts have all been employed in the synthesis of indoles through various cyclization and annulation strategies.

Palladium-Catalyzed Cycloisomerization and Cross-Coupling Reactions

Palladium catalysis offers a versatile toolkit for indole synthesis. One prominent method is the cyclization of 2-alkynylanilines. mdpi.com For the synthesis of this compound, a plausible precursor would be 2-(cyclopropylethynyl)-benzene-1,4-diamine. The palladium catalyst, such as Pd(OAc)₂, facilitates the intramolecular hydroamination/cyclization of the alkyne. mdpi.com This reaction can be sensitive to the heating method, with conventional heating sometimes proving superior to microwave irradiation by minimizing the formation of by-products. mdpi.com

Another powerful palladium-catalyzed approach involves cross-coupling reactions. The Buchwald-Hartwig amination, for instance, can be used to form the N-aryl bond of the precursor hydrazone for a subsequent Fischer indole synthesis. wikipedia.org Additionally, palladium-catalyzed carbonylative cross-coupling reactions of indolylborates have been developed, although these typically lead to functionalization at the 2-position rather than the formation of the ring itself. alfa-chemistry.com

Table 3: Palladium-Catalyzed Approaches to 2-Cyclopropylindoles

| Method | Description | Catalyst/Reagents | Reference |

| Cyclization of 2-Alkynylanilines | Intramolecular cyclization of a 2-(cyclopropylethynyl)aniline derivative. | Pd(OAc)₂ | mdpi.com |

| Buchwald Modification of Fischer Synthesis | Cross-coupling of an aryl bromide with a hydrazone to form the key intermediate for cyclization. | Palladium catalyst with appropriate ligands. | wikipedia.org |

| Carbonylative Cross-Coupling | Functionalization of pre-formed indoles, not a primary ring-forming reaction for this target. | Palladium catalyst, CO source. | alfa-chemistry.com |

Copper-Mediated Reactions

Copper catalysis has emerged as a cost-effective and efficient alternative for indole synthesis. One notable strategy is the tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. organic-chemistry.org This one-pot process can assemble multisubstituted indoles from readily available aryl iodides and enamines. To target this compound, one could envision a route starting from a suitably substituted di-iodoaniline, which would first undergo coupling with a cyclopropyl-containing enamine, followed by intramolecular cyclization.

Copper catalysts, such as copper(I) iodide (CuI), often in the presence of a ligand like Johnphos, are effective for these transformations. organic-chemistry.org The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. organic-chemistry.org

Rhodium and Nickel Catalysis in Indole Formation

Rhodium and nickel catalysts have also been successfully employed in the synthesis of substituted indoles. Rhodium(III)-catalyzed C-H activation and annulation of anilines with alkynes is a powerful method for constructing highly functionalized indoles. nih.gov For the synthesis of a 2-cyclopropylindole, this would involve the reaction of a substituted aniline (B41778) with a cyclopropyl-containing alkyne.

Nickel catalysis offers a complementary approach. For example, nickel(II)-catalyzed formal [3+2] cycloadditions between indoles and donor-acceptor cyclopropanes have been developed to synthesize cyclopenta[b]indoles. nih.gov While not a direct method for 2-cyclopropylindoles, it highlights the utility of nickel in activating cyclopropane (B1198618) rings in the context of indole chemistry. More directly, nickel-catalyzed protocols for the synthesis of N-substituted indoles from amino alcohols and alcohols have been reported, proceeding through a tandem N-alkylation and cyclization pathway. nih.gov Adapting such a strategy would require a precursor containing both the cyclopropyl moiety and the necessary functional groups for cyclization.

Strategies for Introducing the Cyclopropyl Moiety at C2

The introduction of a cyclopropyl group at the C2 position of the indole nucleus is a key synthetic challenge that can be addressed either by building the indole ring from a cyclopropyl-containing precursor or by adding the cyclopropyl group to an existing indole molecule.

One of the most established methods for indole synthesis, the Fischer indole synthesis, provides a direct route to 2-substituted indoles. This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) alfa-chemistry.comwikipedia.orgbyjus.com. To synthesize a 2-cyclopropylindole, this method can be adapted by reacting a suitably substituted phenylhydrazine with a ketone bearing a cyclopropyl group, such as methyl cyclopropyl ketone.

The general mechanism begins with the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical rsc.orgrsc.org-sigmatropic rearrangement follows, leading to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final aromatic indole product wikipedia.orgbyjus.com. The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone thermofisher.com.

Table 1: Key Features of the Fischer Indole Synthesis for 2-Cyclopropylindoles

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Condensation | Phenylhydrazone |

| 2 | Tautomerization | Ene-hydrazine |

| 3 | rsc.orgrsc.org-Sigmatropic Rearrangement | Di-imine |

This table outlines the mechanistic sequence of the Fischer Indole Synthesis, a viable precursor-based method.

Another precursor-based approach involves the palladium-catalyzed cyclization of 2-alkynylanilines. In this strategy, a 2-(cyclopropylethynyl)aniline derivative can be synthesized and subsequently cyclized to form the 2-cyclopropylindole core. This method offers an alternative to the Fischer synthesis and is part of a broader class of transition-metal-catalyzed indole syntheses.

Alternatively, the cyclopropyl moiety can be introduced directly onto a pre-formed indole ring at the C2 position. Modern organometallic chemistry offers powerful tools for such C-H functionalization. Rhodium-catalyzed C2-alkylation of indoles with cyclopropanols has emerged as an efficient method for this transformation nih.gov.

This reaction typically employs a directing group on the indole nitrogen to guide the catalyst to the C2 position, facilitating a regioselective C-H activation and subsequent alkylation. An important advancement in this area is the use of a traceless N,N-dialkylcarbamoyl directing group, which can be easily removed after the reaction to yield the free N-H indole nih.gov. The process involves the cleavage of the C-C bond in the cyclopropanol (B106826), which acts as the alkylating agent. Cobalt-catalyzed variations of this reaction have also been developed, expanding the toolkit for C2-alkylation rsc.org.

Table 2: Comparison of Catalytic Systems for C2-Alkylation with Cyclopropanols

| Catalyst System | Directing Group | Key Features |

|---|---|---|

| Rhodium(I)/Rhodium(III) | N,N-dialkylcarbamoyl (traceless) | Good to excellent yields, broad scope nih.gov. |

This table summarizes transition-metal catalyzed methods for the post-cyclization introduction of alkyl groups, including those derived from cyclopropanols.

Methodologies for Installing the 5-Amino Group

The introduction of an amino group at the C5 position of the indole ring is a critical step in the synthesis of the target compound. This is most commonly achieved by reduction of a 5-nitroindole (B16589) intermediate.

The most direct and widely used method for introducing a 5-amino group is a two-step sequence involving electrophilic nitration of the indole ring, followed by chemical reduction of the resulting nitro group. The nitration of the indole core typically occurs on the benzene (B151609) ring, with the C5 position being one of the favored sites, depending on the substituents already present and the reaction conditions.

Once the 5-nitroindole intermediate is obtained, the nitro group can be readily reduced to the corresponding 5-aminoindole. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) being a common and high-yielding method. This approach is fundamental in the synthesis of many 5-aminoindole derivatives nih.gov.

Sequential functionalization strategies involve utilizing a starting material that already possesses a functional group on the benzene ring, which is then carried through the synthetic sequence before being converted to the amino group. For instance, a synthetic route could begin with a 4-substituted aniline or a 4-substituted phenylhydrazine (e.g., 4-nitrophenylhydrazine).

Using 4-nitrophenylhydrazine (B89600) in a Fischer indole synthesis with methyl cyclopropyl ketone would directly produce 2-cyclopropyl-5-nitroindole. This intermediate can then be reduced in the final step to yield this compound. This approach effectively combines the indole ring formation with the introduction of the latent amino group precursor.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be designed using either convergent or divergent strategies, which differ in how the key structural fragments are assembled.

A convergent synthesis would involve preparing key intermediates separately and then combining them in a late-stage step. The most practical convergent approach for this target molecule is the Fischer indole synthesis, where two key fragments—a substituted phenylhydrazine and a cyclopropyl ketone—are joined to form the final indole scaffold.

Convergent Pathway Example (Fischer Indole Synthesis):

Fragment A Synthesis: Preparation of 4-aminophenylhydrazine or its nitro analogue, 4-nitrophenylhydrazine.

Fragment B: Methyl cyclopropyl ketone (commercially available or readily synthesized).

Convergent Step: Reaction of Fragment A and Fragment B under acidic conditions to form the indole ring. If 4-nitrophenylhydrazine is used, a final reduction step is required.

A divergent synthesis begins with a common indole intermediate that is then elaborated in different ways. This approach is useful for creating a library of related compounds. For the target molecule, two divergent pathways are logical:

Divergent Pathway 1 (Starting from 2-Cyclopropylindole):

Synthesize 2-cyclopropyl-1H-indole (e.g., via Fischer synthesis from phenylhydrazine and methyl cyclopropyl ketone).

Perform electrophilic nitration to introduce a nitro group, selectively at the C5 position.

Reduce the 5-nitro group to the desired 5-amino functionality.

Divergent Pathway 2 (Starting from 5-Nitroindole):

Start with commercially available 5-nitroindole.

Introduce the cyclopropyl group at the C2 position using a post-cyclization functionalization method, such as rhodium-catalyzed alkylation with a cyclopropanol nih.gov. This would require N-protection/direction followed by deprotection.

Reduce the 5-nitro group to the 5-amino group.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound and its analogues is a critical aspect of modern pharmaceutical development. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While a specific green synthesis for this compound is not extensively documented in publicly available literature, we can analyze plausible synthetic routes through the lens of green chemistry and highlight existing and potential greener alternatives for the synthesis of substituted indoles.

A plausible synthetic strategy for this compound could involve the Fischer indole synthesis, a classic and versatile method for preparing indoles. This route would likely start with a substituted phenylhydrazine and a cyclopropyl-containing ketone, followed by cyclization under acidic conditions. The subsequent reduction of a nitro group to an amine would yield the final product.

A Proposed Synthetic Pathway and its Green Chemistry Evaluation:

A potential synthesis could begin with the reaction of (4-nitrophenyl)hydrazine with cyclopropyl methyl ketone to form a hydrazone. This intermediate would then undergo an acid-catalyzed intramolecular cyclization (the Fischer indole synthesis) to yield 2-cyclopropyl-5-nitro-1H-indole. Finally, reduction of the nitro group would afford this compound.

Each step of this proposed synthesis can be evaluated based on the twelve principles of green chemistry:

Prevention of Waste: Traditional Fischer indole syntheses can generate significant waste through byproducts and the use of excess reagents and solvents.

Atom Economy: The atom economy of the Fischer indole synthesis is inherently moderate due to the elimination of ammonia during the cyclization step.

Less Hazardous Chemical Syntheses: This pathway may involve hazardous reagents such as strong acids (e.g., sulfuric acid, polyphosphoric acid) and potentially toxic solvents. The starting material, (4-nitrophenyl)hydrazine, is also a hazardous substance.

Designing Safer Chemicals: The final product's toxicological profile is a key consideration, but the synthesis itself should also minimize exposure to harmful intermediates.

Safer Solvents and Auxiliaries: Traditional solvents for indole synthesis include toluene, xylene, and ethanol, which have varying degrees of environmental and health impacts.

Design for Energy Efficiency: Classical methods often require high temperatures and prolonged reaction times, leading to significant energy consumption.

Use of Renewable Feedstocks: The starting materials for this synthesis are typically derived from petrochemical sources.

Reduce Derivatives: This proposed route involves a protecting group strategy (the nitro group), which is later converted to the desired amine.

Catalysis: The Fischer indole synthesis is acid-catalyzed. The choice of catalyst can significantly impact the greenness of the process.

Design for Degradation: The biodegradability of the final product and any byproducts is an important environmental consideration.

Real-time analysis for Pollution Prevention: In-process monitoring can help to optimize reaction conditions and minimize byproduct formation.

Inherently Safer Chemistry for Accident Prevention: The use of volatile, flammable, or explosive reagents and high-pressure reactions should be avoided.

Greener Alternatives in the Synthesis of Indole Derivatives:

Significant research has been dedicated to developing greener alternatives to classical indole syntheses, which can be applied to the production of this compound derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and the ability to perform reactions under solvent-free conditions. nih.govnih.govresearchgate.netresearchgate.net The Fischer indole synthesis, in particular, has been shown to be amenable to microwave assistance, which can reduce reaction times from hours to minutes and often improves regioselectivity. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote chemical reactions. nih.gov Ultrasound-assisted synthesis has been successfully applied to the preparation of various indole derivatives, often resulting in higher yields and shorter reaction times compared to conventional methods. researchgate.net This method can be particularly effective for heterogeneous reactions.

Use of Greener Catalysts and Solvents: The development of more environmentally friendly catalysts and reaction media is a cornerstone of green chemistry.

Solid Acid Catalysts: Replacing corrosive and difficult-to-handle liquid acids with solid acid catalysts like zeolites, clays, or sulfonic acid-functionalized resins can simplify workup procedures and allow for catalyst recycling.

Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can serve as both catalysts and solvents. They are non-volatile and can often be recycled, making them a greener alternative to traditional organic solvents. researchgate.net

Water as a Solvent: Performing organic reactions in water is highly desirable from an environmental perspective. scirp.org While the solubility of many organic reactants in water can be a challenge, the use of surfactants or co-solvents can often overcome this limitation. Lemon juice, a natural and acidic medium, has even been explored as a catalyst for indole synthesis. scirp.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Microwave-assisted solvent-free reactions have proven to be a particularly effective green synthetic strategy. researchgate.nettandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer alternative routes to substituted indoles that can be more efficient and selective than classical methods. For instance, a palladium catalyst could be used to directly cyclopropylate a pre-formed indole ring. nih.gov These reactions often proceed under milder conditions and with higher functional group tolerance.

The table below summarizes some research findings on greener synthetic methods for indole derivatives, which could be adapted for the synthesis of this compound.

| Synthetic Method | Green Chemistry Principle(s) Addressed | Key Findings & Advantages |

| Microwave-Assisted Fischer Indole Synthesis | Energy Efficiency, Reduced Reaction Time | Reaction times can be reduced from hours to minutes, with improved yields and regioselectivity. nih.govresearchgate.netmdpi.com |

| Ultrasound-Assisted Synthesis | Energy Efficiency, Enhanced Reaction Rates | Promotes reactions leading to higher yields in shorter times, particularly for heterogeneous systems. nih.govresearchgate.net |

| Use of Solid Acid Catalysts | Catalysis, Waste Reduction | Replaces hazardous liquid acids, simplifies workup, and allows for catalyst recycling. |

| Reactions in Ionic Liquids | Safer Solvents, Catalysis | Non-volatile and recyclable reaction media that can also act as catalysts. researchgate.net |

| Synthesis in Aqueous Media | Safer Solvents | Utilizes water as an environmentally benign solvent, sometimes with the aid of natural catalysts like lemon juice. scirp.org |

| Solvent-Free Reactions | Waste Prevention, Safer Solvents | Eliminates the need for organic solvents, reducing waste and simplifying purification. researchgate.nettandfonline.com |

| Palladium-Catalyzed Cyclopropylation | Atom Economy, Catalysis | Offers a direct and potentially more efficient method for introducing the cyclopropyl group under milder conditions. nih.gov |

By integrating these green chemistry principles and innovative synthetic methodologies, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Advanced Functionalization of 2 Cyclopropyl 1h Indol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions

The indole (B1671886) nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The distribution of electron density favors substitution at the pyrrole (B145914) ring over the benzene (B151609) ring. Conversely, the electron-rich nature of the indole ring makes it generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups.

The pyrrole portion of the indole ring is the most reactive towards electrophiles, with the C3 position being the preferred site of attack. This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance, without disrupting the aromaticity of the benzene ring. stackexchange.comstudy.comquora.com

While the C2 position is substituted with a cyclopropyl (B3062369) group in the target molecule, the C3 position remains available for electrophilic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur selectively at this position under appropriate conditions. The cyclopropyl group at C2 may exert a modest electronic and steric influence on the reactivity at C3.

In contrast to its high reactivity towards electrophiles, the pyrrole core is generally resistant to nucleophilic attack. Direct nucleophilic substitution at the C2 or C3 positions is uncommon and typically requires harsh conditions or the presence of activating groups that are not present in 2-cyclopropyl-1H-indol-5-amine.

The benzene ring of the indole nucleus is less reactive towards electrophiles than the pyrrole ring. However, functionalization of the benzenoid positions is crucial for the synthesis of complex indole derivatives. The directing effect of the existing substituents plays a key role in determining the regioselectivity of these reactions. The amino group at the C5 position is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution on the benzene ring of this compound would be expected to occur at the C4 and C6 positions.

Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have enabled the selective modification of the indole benzene ring. researchgate.netnih.govnih.govchim.it These strategies often employ a directing group (DG) to guide the catalyst to a specific C-H bond, allowing for functionalization at positions that are otherwise difficult to access. researchgate.netnih.govrsc.org

For this compound, the 5-amino group itself, or a derivative thereof, can act as a directing group. For instance, acylation of the amino group to form an amide can direct palladium-catalyzed arylation to the ortho C4 and C6 positions. Various directing groups installed at the indole nitrogen (N1 position) have been shown to direct functionalization to the C7 and C6 positions. researchgate.netnih.gov Similarly, a directing group at the C3 position can facilitate functionalization at the C4 position. researchgate.netnih.gov

Table 1: Representative Directed C-H Functionalization Reactions on Indole Derivatives

| Entry | Indole Substrate | Directing Group | Position Functionalized | Reaction Type | Catalyst/Reagents | Product | Yield (%) |

| 1 | N-P(O)tBu2-indole | -P(O)tBu2 (at N1) | C7 | Arylation | Pd(OAc)2, Cu(OAc)2, Ar-I | C7-Aryl-N-P(O)tBu2-indole | - |

| 2 | N-P(O)tBu2-indole | -P(O)tBu2 (at N1) | C6 | Arylation | Cu(OAc)2, Ar-I | C6-Aryl-N-P(O)tBu2-indole | - |

| 3 | 3-Pivaloyl-indole | -C(O)tBu (at C3) | C4 | Arylation | Pd(OAc)2, Ar-I | C4-Aryl-3-pivaloyl-indole | - |

| 4 | N-Pivaloyl-indole | -C(O)tBu (at N1) | C7 | Alkenylation | [RhCp*Cl2]2, AgSbF6, Alkenes | C7-Alkenyl-N-pivaloyl-indole | - |

Reactivity at the Benzene Ring (C4, C5, C6, C7 Positions)

Reactivity of the 5-Amino Group

The primary amino group at the C5 position is a versatile functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

The nitrogen atom of the 5-amino group is nucleophilic and readily reacts with electrophiles.

Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce a directing group for subsequent C-H functionalization reactions. nih.govyoutube.com

Alkylation: N-alkylation of the 5-amino group can be achieved by reaction with alkyl halides. However, overalkylation to form secondary and tertiary amines can be a competing process. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Arylation: The introduction of an aryl group at the 5-amino position can be accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for the formation of C-N bonds between aryl halides and primary amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the synthesis of a wide range of 5-(arylamino)indole derivatives.

Table 2: Functionalization of the Amino Group in 5-Aminoindole (B14826) Derivatives

| Entry | Reaction Type | Reagent | Catalyst/Conditions | Product |

| 1 | Acylation | Acetyl chloride | Pyridine, CH2Cl2 | 5-Acetamidoindole derivative |

| 2 | Alkylation | Methyl iodide | K2CO3, DMF | 5-(Methylamino)indole and 5-(Dimethylamino)indole derivatives |

| 3 | Arylation (Buchwald-Hartwig) | Aryl bromide | Pd(OAc)2, phosphine ligand, base | 5-(Arylamino)indole derivative |

The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. ekb.egijacskros.comnih.govuodiyala.edu.iqresearchgate.net This reversible reaction is typically carried out under acidic catalysis with the removal of water to drive the equilibrium towards the product. The resulting imine linkage can be stable or can be further reduced to form a secondary amine.

The formation of other nitrogen-containing linkages is also possible. For instance, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively. Diazotization of the amino group followed by coupling reactions (e.g., Sandmeyer reaction) would allow for the introduction of a variety of other functional groups at the C5 position.

Table 3: Formation of Imines from 5-Aminoindoles

| Entry | Carbonyl Compound | Catalyst | Conditions | Product (Schiff Base) |

| 1 | Benzaldehyde | Acetic acid | Toluene, reflux (Dean-Stark) | N-(phenylmethylidene)-2-cyclopropyl-1H-indol-5-amine |

| 2 | Acetone | p-Toluenesulfonic acid | Benzene, reflux (Dean-Stark) | N-(propan-2-ylidene)-2-cyclopropyl-1H-indol-5-amine |

| 3 | Cyclohexanone | Acetic acid | Ethanol, reflux | N-(cyclohexylidene)-2-cyclopropyl-1H-indol-5-amine |

Transformations Involving the Cyclopropyl Ring

The high ring strain of the cyclopropyl group makes it susceptible to reactions that lead to ring cleavage, providing a versatile handle for introducing new functionalities.

Ring-Opening Reactions and Rearrangements

The cyclopropyl ring in this compound can undergo ring-opening reactions under various conditions, most notably through electrophilic attack. Due to the electronic nature of the cyclopropyl group, which possesses partial π-character, it can react with electrophiles. wikipedia.orgwikipedia.org

Under acidic conditions, protonation of the cyclopropane (B1198618) ring can lead to the formation of a carbocation intermediate, which can then be attacked by a nucleophile. nih.gov The regioselectivity of this attack is influenced by the stability of the resulting carbocation. In the case of this compound, the indole nucleus can stabilize an adjacent positive charge. The reaction with hydrohalic acids (HX), for example, would be expected to proceed via an electrophilic addition mechanism, leading to the formation of a haloalkyl-indole derivative. slideshare.netucla.edulibretexts.org The precise mechanism and product distribution would depend on the reaction conditions and the nature of the electrophile. iastate.edu

Lewis acids can also catalyze the ring-opening of donor-acceptor cyclopropanes, a class of compounds that share some electronic similarities with 2-cyclopropylindoles where the indole can act as a donor. researchgate.netacs.org This type of reaction often proceeds with high stereoselectivity and can be used to introduce a variety of functional groups. researchgate.net

Rearrangements of the cyclopropyl ring can also be induced, for instance, through photochemical activation, which can lead to the formation of reactive intermediates that subsequently rearrange to more stable structures. organicchemistry.eu While specific studies on this compound are limited, the general principles of cyclopropane chemistry suggest a rich potential for such transformations.

Stereoselective Modifications of the Cyclopropyl Group

Achieving stereocontrol in the modification of the cyclopropyl group is a key challenge and a significant area of interest. Asymmetric synthesis and catalysis can be employed to introduce chirality to the cyclopropyl moiety or to modify it in a stereoselective manner. For molecules containing a cyclopropyl group, stereoselective reactions can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

For instance, dearomative cycloaddition reactions on the indole nucleus could potentially be controlled to favor a specific stereoisomer, thereby influencing the spatial orientation of the cyclopropyl group relative to the newly formed stereocenters. nih.gov While direct stereoselective functionalization of the pre-existing cyclopropyl ring in this compound would be challenging, it is conceivable that reactions targeting the indole C2-C3 double bond could be designed to proceed with facial selectivity, influenced by the adjacent cyclopropyl substituent.

Oxidative and Reductive Transformations of the Indole Nucleus

The indole core of this compound is susceptible to both oxidation and reduction, providing avenues for further molecular diversification.

Oxidative reactions can target the electron-rich pyrrole ring of the indole. A variety of oxidizing agents can be employed to achieve different outcomes. For instance, oxidation can lead to the formation of oxindoles or other oxidized indole derivatives. mdpi.com The presence of the 5-amino group would likely influence the regioselectivity of the oxidation. Tandem oxidation-cyclization sequences have also been reported for other indole derivatives, suggesting that similar strategies could be applied to this compound to construct more complex heterocyclic systems. researchgate.net

Reductive transformations, typically employing catalytic hydrogenation, can be used to saturate the indole nucleus. byjus.com Catalytic hydrogenation of indoles generally leads to the formation of indolines (2,3-dihydroindoles) or, under more forcing conditions, octahydroindoles. rsc.org The choice of catalyst (e.g., palladium, platinum, rhodium, or nickel) and reaction conditions (pressure, temperature, solvent) can influence the extent of reduction and the stereoselectivity of the process. rsc.orgnih.govresearchgate.net For this compound, catalytic hydrogenation would be expected to reduce the C2-C3 double bond of the indole ring, yielding 2-cyclopropyl-2,3-dihydro-1H-indol-5-amine. It is important to note that under certain hydrogenation conditions, the cyclopropyl ring itself can undergo hydrogenolysis (ring-opening). nih.gov Careful selection of the catalyst and reaction conditions would be crucial to achieve selective reduction of the indole nucleus while preserving the cyclopropyl moiety.

Skeletal Editing and Rearrangement Studies on the Indole Core

The concept of skeletal editing, which involves the precise insertion, deletion, or swapping of atoms within a molecular scaffold, offers a powerful strategy for the late-stage diversification of complex molecules like this compound. nih.gov

Recent advances have demonstrated the feasibility of skeletal rearrangements in indole derivatives. For example, photochemical rearrangements have been utilized to achieve 1,2-acyl transposition in related heterocyclic systems through the formation of strained cyclopropane intermediates. nih.gov Such strategies could potentially be adapted to modify the indole core of this compound.

Spectroscopic and Advanced Structural Characterization of 2 Cyclopropyl 1h Indol 5 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While specific experimental spectra for 2-cyclopropyl-1H-indol-5-amine are not widely published, the expected ¹H and ¹³C NMR spectral features can be reliably predicted based on the well-established chemical shifts of its constituent moieties: the 5-aminoindole (B14826) core and the 2-cyclopropyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H, the amine (-NH₂), the aromatic protons on the benzene (B151609) ring, and the protons of the cyclopropyl (B3062369) substituent. The indole N-H proton typically appears as a broad singlet in the downfield region, generally above 10 ppm. The two protons of the primary amine group would likely present as a broad singlet, the chemical shift of which can vary (typically between 3.5 and 5.0 ppm) and is sensitive to solvent and concentration. chemicalbook.com

The aromatic region would display signals for H4, H6, and H7. Based on data for 5-aminoindole, the H4 proton would be a doublet, H6 a double-doublet, and H7 a doublet. chemicalbook.com The proton at the C3 position of the indole ring is expected to be a singlet in the range of 6.0-6.5 ppm. The cyclopropyl group would exhibit a characteristic set of signals in the upfield region (typically 0.5-2.5 ppm), including a methine proton (H-1') and two pairs of diastereotopic methylene (B1212753) protons (H-2' and H-3'), which would show complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the indole ring are expected to resonate in the aromatic region (~100-150 ppm). The C2 carbon, being attached to the cyclopropyl group and the nitrogen atom, would have a characteristic downfield shift. The presence of the electron-donating amino group at the C5 position influences the chemical shifts of the surrounding aromatic carbons (C4, C5, C6, C7, C3a, and C7a). The cyclopropyl carbons are expected to appear in the upfield region, with the methine carbon (C-1') appearing at a slightly more downfield position than the methylene carbons (C-2' and C-3'). docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound The following table is based on established chemical shift ranges for aminoindoles and cyclopropyl-substituted heterocycles. Actual experimental values may vary.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Assignment | δ (ppm) | Assignment | δ (ppm) |

| H (cyclopropyl CH₂) | 0.6 - 1.1 | C (cyclopropyl CH₂) | 5 - 10 |

| H (cyclopropyl CH) | 1.9 - 2.2 | C (cyclopropyl CH) | 10 - 15 |

| H-3 | 6.1 - 6.3 | C-3 | ~95 |

| H-6 | 6.6 - 6.8 | C-4 | ~103 |

| H-4 | 6.9 - 7.1 | C-6 | ~111 |

| H-7 | 7.1 - 7.3 | C-7 | ~112 |

| NH₂ | 3.5 - 5.0 (broad) | C-7a | ~129 |

| NH (indole) | >10.5 (broad) | C-3a | ~131 |

| C-5 | ~140 | ||

| C-2 | ~145 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₁H₁₂N₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique's precision allows for the calculation of the molecular formula with a high degree of confidence.

Predicted HRMS data indicates the monoisotopic mass of the neutral molecule is 172.10005 Da. In practice, HRMS is often performed on the protonated molecule, [M+H]⁺.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted m/z |

| [M]⁺ | C₁₁H₁₂N₂ | 172.09950 |

| [M+H]⁺ | C₁₁H₁₃N₂⁺ | 173.10733 |

| [M+Na]⁺ | C₁₁H₁₂N₂Na⁺ | 195.08927 |

Data sourced from predicted values. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

As of now, there is no publicly available single-crystal X-ray diffraction data for this compound. However, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Should a suitable crystal be grown, X-ray crystallography would provide unambiguous information on several key structural features. youtube.com It would confirm the planarity of the indole ring system and determine the exact bond lengths and angles of the cyclopropyl ring. Furthermore, the analysis would reveal the conformation of the cyclopropyl group relative to the indole plane. Crucially, it would also detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed by the amine (-NH₂) and indole N-H groups, as well as potential π–π stacking interactions between the aromatic indole rings. researchgate.netresearchgate.net This information is invaluable for understanding the solid-state properties of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations are particularly diagnostic. The indole N-H group should produce a moderate, somewhat broad band around 3400-3300 cm⁻¹. As a primary amine, the -NH₂ group is expected to show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. openstax.orgorgchemboulder.com Other key signals would include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching of the cyclopropyl group just below 3000 cm⁻¹, aromatic C=C stretching in the 1620-1450 cm⁻¹ region, and a strong C-N stretching band for the aromatic amine between 1335-1250 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring stretching vibrations typically give strong Raman signals. The symmetric vibrations of the cyclopropyl ring are also often more intense in the Raman spectrum than in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric) | Primary Amine | ~3450 | Medium |

| N-H Stretch (symmetric) | Primary Amine | ~3350 | Medium |

| N-H Stretch | Indole | ~3380 | Medium, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Cyclopropyl | 3000 - 2900 | Medium-Weak |

| N-H Bend (scissoring) | Primary Amine | 1650 - 1580 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules that interact differently with left- and right-circularly polarized light. These techniques are essential for determining the stereochemistry of enantiomers.

The molecule this compound is achiral; it does not possess any stereocenters and does not have a non-superimposable mirror image. Therefore, it will not exhibit a CD or ORD spectrum. These techniques would only become applicable if the molecule were modified to introduce a chiral center, for instance, through substitution on the cyclopropyl ring or the indole nitrogen with a chiral moiety. In such a case, chiroptical spectroscopy would be a powerful tool for assigning the absolute configuration of the resulting stereoisomers.

Theoretical and Computational Chemistry of 2 Cyclopropyl 1h Indol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-cyclopropyl-1H-indol-5-amine, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations have been used to predict the standard redox potentials for the oxidation of various substituted indoles, with good agreement between theoretical and experimental values when solvation and thermal effects are considered rsc.org.

DFT studies on indole (B1671886) radical cations have shown that the nature of the substituent at the 5-position influences the spin density distribution in the aromatic system. Electron-donating groups, such as the amine group in this compound, and electron-withdrawing groups result in different spin density distributions, which can explain differences in their oxidation and subsequent coupling reactions rsc.org.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comyoutube.com. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity youtube.comyoutube.comtaylorandfrancis.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. For indole derivatives, the incorporation of different substituents can modulate these frontier orbital energies. For example, in a study of 5-(4-nonylphenyl)-7-azaindole, the introduction of the nonylphenyl moiety at the 5-position was found to slightly destabilize the HOMO and stabilize the LUMO researchgate.net. For this compound, the electron-donating amine group at the 5-position and the cyclopropyl (B3062369) group at the 2-position would be expected to influence the energies of the HOMO and LUMO, thereby affecting its reactivity.

Global reactivity descriptors, derived from the energies of the frontier orbitals, can provide further quantitative measures of reactivity.

Table 1: Representative Global Reactivity Descriptors for an Analogous Indole Derivative

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic power of a molecule. |

| Chemical Softness (S) | 1 / 2η | Reciprocal of hardness, indicating high reactivity. |

This table presents a set of representative global reactivity descriptors that can be calculated from HOMO and LUMO energies for analogous indole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack researchgate.netrsc.org. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. Neutral regions are typically colored green researchgate.net.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a biological target. The simulation software calculates a binding energy or score, which provides an estimate of the binding affinity. Lower binding energies generally indicate a more stable protein-ligand complex.

Docking studies of various indole derivatives have been performed against a range of biological targets. For instance, novel indazole derivatives have been docked with renal cancer-related proteins, and their binding energies were calculated rsc.orgresearchgate.net. Similarly, other indole derivatives have been studied as potential inhibitors of enzymes like cyclooxygenase-2 semanticscholar.org. For this compound, potential biological targets could be identified based on its structural similarity to known bioactive molecules, and docking studies could then be performed to predict its binding affinity.

Table 2: Example of Docking Results for an Indole Derivative with a Hypothetical Protein Target

| Ligand | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Indole Derivative A | -8.5 | TYR23, LEU45, SER112 |

| Indole Derivative B | -7.9 | TYR23, PHE88, ASN110 |

This table illustrates the type of data obtained from molecular docking studies, showing predicted binding energies and key interacting amino acid residues for hypothetical indole derivatives.

A detailed analysis of the docked conformation of this compound can reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. Understanding these interactions is key to explaining the molecule's biological activity and can guide the design of more potent and selective analogs.

The analysis of ligand-protein interactions is a standard follow-up to molecular docking. For example, studies on antifilarial compounds based on pyrido[3,4-b]indoles have detailed the hydrogen bonds and hydrophobic interactions responsible for the stability of the ligand-protein complex x-mol.net. The amine group and the indole nitrogen of this compound would be expected to participate in hydrogen bonding, while the cyclopropyl and indole ring systems could engage in hydrophobic and van der Waals interactions within a protein's binding pocket.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the orientation of the cyclopropyl group relative to the indole scaffold. Due to the inherent rigidity of the indole ring and the cyclopropane (B1198618) triangle, the main conformational flexibility arises from the rotation around the C2-C(cyclopropyl) single bond. Theoretical studies on similar 2-substituted heterocyclic systems suggest that certain conformations are energetically preferred to minimize steric hindrance and optimize electronic interactions.

In the case of this compound, two principal low-energy conformations can be hypothesized: a "bisected" and a "perpendicular" orientation of the cyclopropyl ring with respect to the plane of the indole ring. The bisected conformation, where one of the C-C bonds of the cyclopropyl ring is eclipsed with the C2-C3 bond of the indole, and the perpendicular conformation, where a C-H bond of the cyclopropyl ring is eclipsed with the C2-C3 bond, are likely to be the key minima on the potential energy surface. The relative energies of these conformers would be influenced by the electronic interactions between the cyclopropyl ring's Walsh orbitals and the π-system of the indole.

Molecular dynamics (MD) simulations, while not specifically reported for this compound, are a powerful tool to explore the dynamic behavior of such molecules in various environments. For indole derivatives, MD simulations have been employed to understand their localization and orientation within lipid bilayers, which is crucial for their biological activity. These simulations reveal that the indole moiety tends to reside at the interface of lipid membranes, with specific orientations governed by hydrogen bonding and cation-π interactions. nih.gov For this compound, MD simulations in an aqueous or lipid environment would be invaluable to understand the interplay between its conformational preferences and its interactions with the surrounding medium, particularly the role of the 5-amino group in forming hydrogen bonds.

Table 1: Hypothetical Torsional Angles for Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (H-C(cyclopropyl)-C2-C3) | Relative Energy (Predicted) |

| Bisected | ~0° | Low |

| Perpendicular | ~90° | Higher |

Thermochemical Properties and Energetic Studies

The thermochemical properties of this compound, such as its heat of formation, entropy, and heat capacity, have not been experimentally determined. However, computational chemistry provides robust methods for their estimation. These properties are fundamental to understanding the molecule's stability and reactivity.

The heat of formation (ΔHf°) can be calculated using various quantum chemical methods, such as density functional theory (DFT) and ab initio calculations. These calculations typically involve optimizing the molecular geometry and then computing the electronic energy. By employing isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, systematic errors in the calculations can be minimized, leading to more accurate predictions. For a molecule like this compound, an isodesmic reaction could involve simpler, well-characterized molecules like indole, cyclopropylamine (B47189), and benzene (B151609). Experimental data for fragments of the molecule, such as the enthalpy of formation of cyclopropylamine, can provide a valuable reference for these computational studies. acs.org

Table 2: Predicted Contribution of Substituted Groups to Thermochemical Properties

| Functional Group | Effect on Heat of Formation | Influence on Stability |

| 2-Cyclopropyl | Increase due to ring strain | Potential electronic stabilization through conjugation |

| 5-Amino | Decrease due to resonance stabilization | Increased stability through electron donation |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

The structural features of this compound suggest its potential as a scaffold for biologically active compounds, particularly as a kinase inhibitor. Computational SAR and QSAR studies on related indole derivatives provide insights into the likely roles of its key functional groups.

The indole core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, including kinases. mdpi.com The 5-amino group is a critical feature, as it can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases. This interaction is a common feature of many potent kinase inhibitors.

The 2-cyclopropyl group is a particularly interesting substituent. Its small size and rigid nature can provide a vector for exploring steric limits within a binding pocket. Furthermore, the lipophilic character of the cyclopropyl group can enhance binding to hydrophobic subpockets within the kinase active site. QSAR models for various kinase inhibitors often include descriptors for hydrophobicity and steric bulk, and the cyclopropyl group would contribute favorably to these parameters. nih.gov

Computational modeling, such as molecular docking, can be used to predict the binding mode of this compound within the ATP-binding site of various kinases. Such models would likely show the 5-amino group forming a key hydrogen bond with the hinge region of the kinase, while the 2-cyclopropyl group occupies a nearby hydrophobic pocket. The indole ring itself would provide a scaffold for further functionalization to enhance potency and selectivity.

QSAR studies on broader sets of indole-based kinase inhibitors have highlighted the importance of substituents at the 2 and 5 positions for modulating activity and selectivity. documentsdelivered.com These studies often employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build predictive models. For this compound, key descriptors would include the dipole moment, molecular volume, and logP.

Table 3: Summary of Structure-Activity Relationships for Indole-Based Kinase Inhibitors

| Structural Feature | Typical Role in Kinase Inhibition | Potential Contribution of this compound |

| Indole Scaffold | Core structure for binding | Provides a rigid framework for substituent orientation |

| 5-Amino Group | Hinge-binding interaction (H-bond donor) | Essential for anchoring to the kinase hinge region |

| 2-Position Substituent | Modulates selectivity and potency | Cyclopropyl group can occupy hydrophobic pockets and provide steric bulk |

Mechanistic Investigations of Biological Interactions of 2 Cyclopropyl 1h Indol 5 Amine Analogues

Interaction with Enzyme Targets

Analogues of 2-cyclopropyl-1H-indol-5-amine have been identified as potent inhibitors of various enzymes that play critical roles in pathological processes. The unique structural features of the cyclopropyl-indole scaffold contribute to their binding affinity and inhibitory mechanisms against these targets.

Kinases: Derivatives of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine have been investigated for their kinase inhibition properties. nih.govnih.govmdpi.com Certain compounds within this class have demonstrated inhibitory activity against protein kinases such as CK1δ/ε and DYRK1A, with IC50 values in the micromolar to submicolar range. nih.govnih.gov The inhibitory potential of these tricyclic analogues is influenced by the substitution pattern on the indole (B1671886) ring and the relative positioning of the aminopyrimidine ring. nih.gov For instance, some unsubstituted tricyclic derivatives maintain micromolar inhibition of CK1, while the addition of a nitro group can either decrease or have a variable effect on the inhibitory activity depending on the specific isomer. nih.gov

Histone Deacetylases (HDACs): Indole-containing compounds have emerged as a significant class of histone deacetylase (HDAC) inhibitors. nih.gov Novel N-hydroxycinnamamide-based HDAC inhibitors incorporating an indole cap group have been designed and synthesized. nih.gov Some of these analogues exhibit potent in vitro and in vivo antitumor activity, with some compounds showing HDAC inhibition and antiproliferative potencies comparable or even superior to the approved drug SAHA. nih.gov The indole scaffold is recognized as a privileged structure in the design of HDAC inhibitors, contributing to their efficacy and tolerability. nih.gov

Topoisomerases: Tricyclic novel bacterial topoisomerase inhibitors (NBTIs) that are analogues of this compound have been shown to target bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. nih.gov These enzymes are essential for modulating DNA topology during replication. nih.gov Certain amide-bearing tricyclic NBTIs have demonstrated potent dual-target inhibition of both DNA gyrase and topoisomerase IV. nih.gov Interestingly, some of these analogues also exhibit activity against human topoisomerase IIα (TOP2α), inducing DNA strand breaks in human leukemia cells. nih.gov Other indole derivatives, such as N-phenoxylypropyl-3-methyl-2-phenyl-1H-indoles, have also been reported to possess potent anti-topoisomerase II activities. mdpi.com

Monoamine Oxidase (MAO): The structural similarity of some cyclopropylamine (B47189) derivatives to the monoamine oxidase (MAO) substrate phenethylamine (B48288) has led to the investigation of these compounds as MAO inhibitors. nih.gov For instance, 1-benzylcyclopropylamine (B1214768) acts as a potent competitive and mechanism-based inactivator of MAO. nih.gov The cyclopropylamine moiety is a key feature in a number of MAO inhibitors. nih.gov Furthermore, indole-based analogues have been designed as selective and competitive inhibitors of human monoamine oxidase B (MAO-B), with some compounds exhibiting high inhibitory activity and selectivity. researchgate.net Docking simulations suggest that these inhibitors can fit within the catalytic site of MAO-A. mdpi.com

Lysine-Specific Demethylase 1 (LSD1): Cyclopropylamine derivatives are a known class of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification. google.com Tranylcypromine (B92988), a cyclopropylamine derivative, is a well-known LSD1 inhibitor. nih.govnih.gov Novel styrenylcyclopropane-based LSD1 inhibitors have been developed as mechanism-based inhibitors that covalently modify the FAD cofactor of LSD1. nih.gov Optimization of this series has led to the identification of highly potent and selective LSD1 inhibitors. nih.gov

Below is a data table summarizing the inhibitory activities of selected indole analogues against various enzyme targets.

| Compound Class | Target Enzyme | Key Findings |

| 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives | Kinases (CK1δ/ε, DYRK1A) | Micromolar to submicromolar IC50 values. nih.govnih.gov |

| N-hydroxycinnamamide-based indole derivatives | HDACs | Potency comparable or superior to SAHA. nih.gov |

| Tricyclic NBTIs | Topoisomerases (DNA gyrase, TopoIV, TOP2α) | Potent dual-target inhibition. nih.gov |

| 1-Benzylcyclopropylamine | Monoamine Oxidase (MAO) | Competitive and mechanism-based inactivation. nih.gov |

| Styrenylcyclopropane derivatives | LSD1 | Covalent, mechanism-based inhibition. nih.gov |

The inhibitory action of this compound analogues often involves their ability to mimic the natural substrates of their target enzymes, allowing them to bind to the active site.

For Monoamine Oxidase (MAO) , cyclopropane (B1198618) analogues of phenethylamine, such as 1-benzylcyclopropylamine, are designed to mimic the endogenous substrate. nih.gov This mimicry facilitates their entry into the active site, where they can then act as either inhibitors or substrates. nih.gov Molecular docking studies of indole-based MAO inhibitors have shown that these molecules can be almost entirely immersed inside the catalytic pocket of MAO-A, which is characterized by a predominantly hydrophobic tunnel. mdpi.com

In the case of LSD1 inhibitors , the cyclopropylamine moiety of compounds like tranylcypromine is crucial for their mechanism-based inhibition. nih.gov These inhibitors are thought to bind in the substrate-binding pocket of LSD1, where the flavin-adenine dinucleotide (FAD) cofactor catalyzes an oxidation that leads to the formation of a covalent adduct, thereby irreversibly inactivating the enzyme. nih.gov The design of novel styrenylcyclopropylamine LSD1 inhibitors leverages this catalytic machinery for covalent labeling of the FAD cofactor. nih.gov

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, analogues of this compound can exert their biological effects by modulating various cellular pathways, including those that regulate cell cycle progression and programmed cell death.

Several studies have demonstrated the ability of indole derivatives to induce cell cycle arrest in cancer cells. For example, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting cell division. nih.gov Similarly, a synthetic benz[f]indole-4,9-dione analog was found to induce G2/M cell cycle arrest in human lung cancer cells (A549). nih.gov The accumulation of cells in the G2/M phase suggests that these compounds may interfere with the cellular processes required for the transition from the G2 to the M phase of the cell cycle.

The table below summarizes the effects of different indole analogues on cell cycle progression.

| Compound | Cell Line | Effect on Cell Cycle |

| 2-(Thiophen-2-yl)-1H-indole derivatives | HCT-116 | Arrest at S and G2/M phases nih.gov |

| 2-Amino-3-ethoxycarbonyl-N-methylbenz[f]indole-4,9-dione | A549 | Arrest at G2/M phase nih.gov |